

The Strategic Role of 3-(Chloromethyl)benzaldehyde in Advanced Drug Discovery

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Compound of Interest

Compound Name: 3-(Chloromethyl)benzaldehyde

Cat. No.: B1290163

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)benzaldehyde is a versatile bifunctional aromatic compound that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring both a reactive aldehyde and a chloromethyl group, makes it an invaluable intermediate for the construction of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and biological relevance of **3-(Chloromethyl)benzaldehyde**, with a particular focus on its application in the development of targeted therapeutics.

Physicochemical Properties of 3-(Chloromethyl)benzaldehyde

A thorough understanding of the physicochemical properties of **3-(Chloromethyl)benzaldehyde** is essential for its effective application in synthesis. Key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	154.59 g/mol	[1][2]
Molecular Formula	C ₈ H ₇ ClO	[1][2]
CAS Number	77072-00-5	[1][2]
IUPAC Name	3-(chloromethyl)benzaldehyde	[1][2]
Boiling Point	64.5 °C at 0.13 Torr	[3]
Density	1.200 ± 0.06 g/cm ³ (Predicted)	[3]
Canonical SMILES	<chem>C1=CC(=CC(=C1)C=O)CCI</chem>	[1]
InChI Key	GPNAKRWHQNYWMY-UHFFFAOYSA-N	[1][2]

Safety and Handling

3-(Chloromethyl)benzaldehyde is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

- GHS Hazard Statements: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), and May cause respiratory irritation (H335).[1]
- Pictograms: Corrosive, Irritant.[1]

It is imperative to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood when handling this compound.

Synthetic Applications and Experimental Protocols

The dual reactivity of **3-(Chloromethyl)benzaldehyde** allows for a wide range of chemical transformations, making it a valuable precursor for pharmaceutical intermediates. The aldehyde group can readily participate in reactions such as reductive amination and Schiff base formation, while the chloromethyl group is susceptible to nucleophilic substitution.

Experimental Protocol: Synthesis of 3-(Azidomethyl)benzaldehyde

This protocol details the nucleophilic substitution of the chloride in **3-(Chloromethyl)benzaldehyde** with an azide group, a common transformation to introduce a versatile functional group for further modifications, such as "click chemistry." This procedure is adapted from a general method for the synthesis of benzyl azides.

Materials:

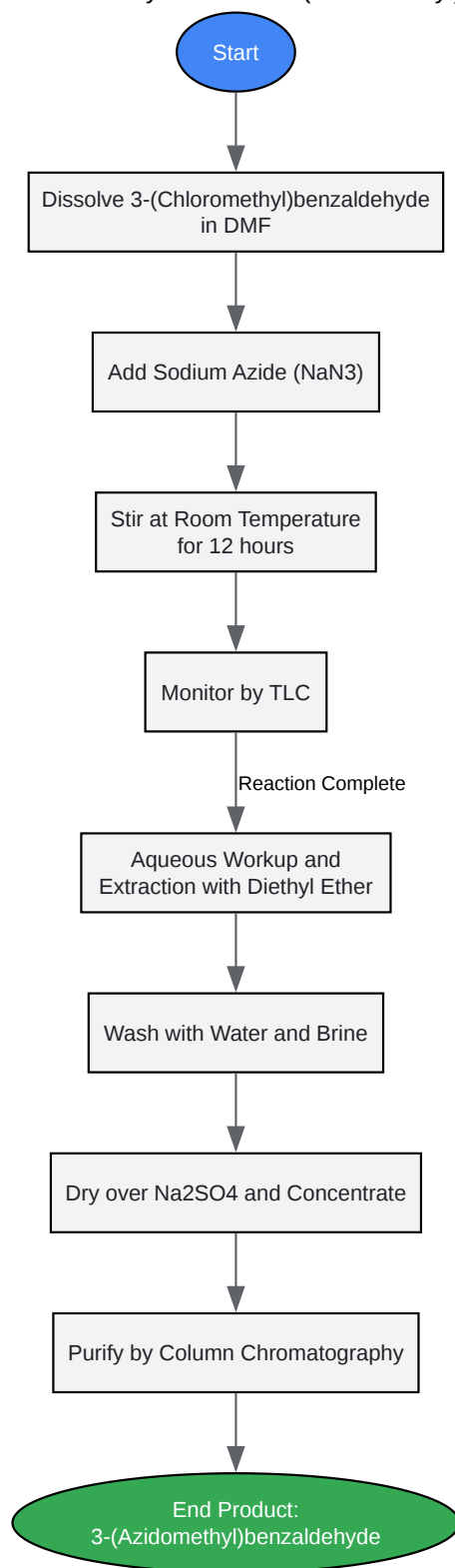
- **3-(Chloromethyl)benzaldehyde**
- Sodium Azide (NaN_3)
- N,N-Dimethylformamide (DMF)
- Diethyl ether
- Water
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve **3-(Chloromethyl)benzaldehyde** (1.0 equivalent) in N,N-Dimethylformamide (DMF).
- To this solution, add sodium azide (1.5 equivalents).
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract the product with diethyl ether (3 x 50 mL).

- Combine the organic layers and wash them sequentially with water and a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude 3-(azidomethyl)benzaldehyde by column chromatography on silica gel.

Experimental Workflow: Synthesis of 3-(Azidomethyl)benzaldehyde

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Caption: A schematic of the experimental workflow for the synthesis of 3-(azidomethyl)benzaldehyde.

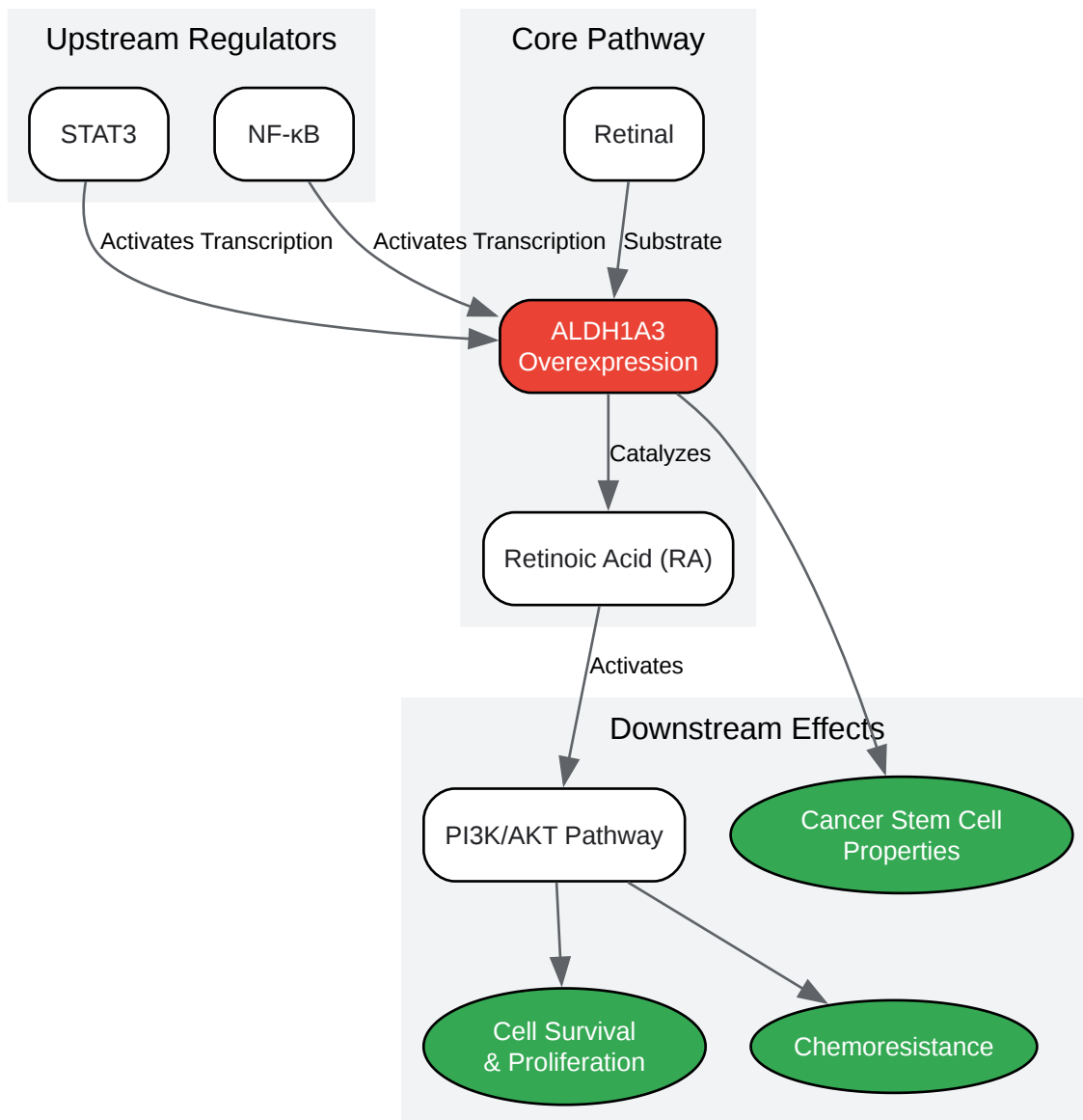
Relevance in Drug Development: Targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3)

Aldehyde dehydrogenase 1A3 (ALDH1A3) is an enzyme that is overexpressed in various types of cancer and is associated with cancer stem cell populations, contributing to chemoresistance and poor prognosis. Consequently, the development of selective ALDH1A3 inhibitors is a promising therapeutic strategy. Benzyloxybenzaldehyde derivatives, which can be synthesized from precursors like **3-(chloromethyl)benzaldehyde**, have been identified as a promising scaffold for potent and selective ALDH1A3 inhibitors.

ALDH1A3 Signaling Pathways in Cancer

The overexpression of ALDH1A3 in cancer cells is often linked to the activation of several key signaling pathways that promote cell survival, proliferation, and resistance to therapy. Understanding these pathways is crucial for the rational design of targeted inhibitors.

Key Signaling Pathways Influenced by ALDH1A3 in Cancer

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Caption: ALDH1A3 signaling pathways in cancer, highlighting upstream regulators and downstream effects.

Conclusion

3-(Chloromethyl)benzaldehyde is a cornerstone intermediate in modern organic synthesis, offering a gateway to a diverse range of molecular architectures. Its strategic use in the synthesis of targeted therapeutics, such as ALDH1A3 inhibitors, underscores its importance in

drug discovery and development. The protocols and data presented in this guide are intended to facilitate further research and innovation in this exciting field.

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